molecular formula C17H16F3NO B14799049 N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline

N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline

Cat. No.: B14799049
M. Wt: 307.31 g/mol
InChI Key: XCHRFHFLEWCXQB-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with an isopropyl group and a trifluoromethoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline typically involves a condensation reaction between 4-isopropylbenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to engage in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzylidene)-4-(trifluoromethoxy)aniline
  • N-(4-isopropylbenzylidene)-4-methoxyaniline
  • N-(4-isopropylbenzylidene)-4-(trifluoromethyl)aniline

Uniqueness

N-(4-isopropylbenzylidene)-4-(trifluoromethoxy)aniline stands out due to the presence of both the isopropyl and trifluoromethoxy groups, which impart unique electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C17H16F3NO/c1-12(2)14-5-3-13(4-6-14)11-21-15-7-9-16(10-8-15)22-17(18,19)20/h3-12H,1-2H3

InChI Key

XCHRFHFLEWCXQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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